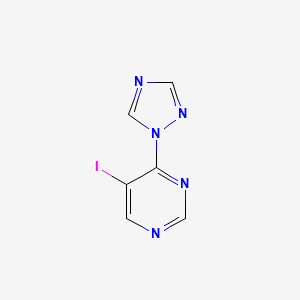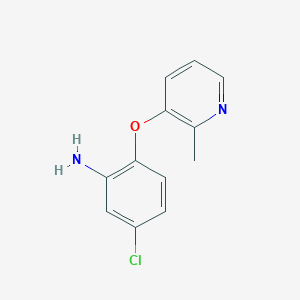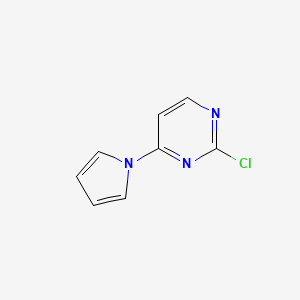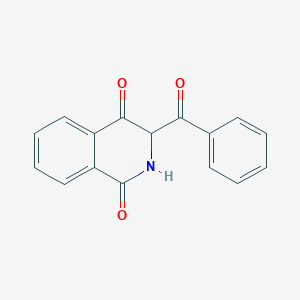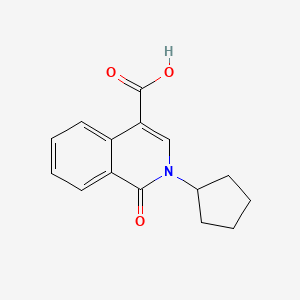
1,2-Bis(3-chloropropoxy)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(3-chloropropoxy)-4-nitrobenzene is an organic compound characterized by the presence of two 3-chloropropoxy groups attached to a benzene ring, which also bears a nitro group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3-chloropropoxy)-4-nitrobenzene typically involves the reaction of 1,2-dihydroxy-4-nitrobenzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups are replaced by 3-chloropropoxy groups. The reaction conditions generally include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, improved purification techniques, and the use of catalysts to accelerate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(3-chloropropoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropoxy groups can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloropropoxy groups, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like ethanol or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium borohydride in ethanol.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.
Major Products
Nucleophilic Substitution: Products include 1,2-bis(3-aminopropoxy)-4-nitrobenzene or 1,2-bis(3-thiopropoxy)-4-nitrobenzene.
Reduction: The major product is 1,2-bis(3-chloropropoxy)-4-aminobenzene.
Oxidation: Products include 1,2-bis(3-chloropropoxy)-4-nitrobenzaldehyde or 1,2-bis(3-chloropropoxy)-4-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(3-chloropropoxy)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of polymers and advanced materials due to its functional groups.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1,2-Bis(3-chloropropoxy)-4-nitrobenzene and its derivatives involves interactions with biological molecules through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloropropoxy groups can participate in alkylation reactions with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(3-chloropropoxy)benzene: Lacks the nitro group, making it less reactive in certain biological contexts.
1,2-Bis(3-chloropropoxy)-4-aminobenzene: Contains an amino group instead of a nitro group, which can alter its reactivity and biological activity.
1,2-Bis(3-chloropropoxy)-4-methylbenzene: Contains a methyl group instead of a nitro group, affecting its chemical properties and applications.
Uniqueness
1,2-Bis(3-chloropropoxy)-4-nitrobenzene is unique due to the presence of both chloropropoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis, materials science, and medicinal chemistry.
Eigenschaften
Molekularformel |
C12H15Cl2NO4 |
|---|---|
Molekulargewicht |
308.15 g/mol |
IUPAC-Name |
1,2-bis(3-chloropropoxy)-4-nitrobenzene |
InChI |
InChI=1S/C12H15Cl2NO4/c13-5-1-7-18-11-4-3-10(15(16)17)9-12(11)19-8-2-6-14/h3-4,9H,1-2,5-8H2 |
InChI-Schlüssel |
XNQQEWGBCSEYMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCCCCl)OCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)
![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate](/img/structure/B13886533.png)
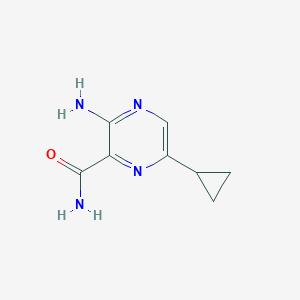
![3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine](/img/structure/B13886536.png)
![(4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B13886540.png)
![Tert-butyl 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate](/img/structure/B13886541.png)
